molecular formula C12H12FNO2 B8156789 2-Fluoro-5-(pyrrolidine-1-carbonyl)benzaldehyde

2-Fluoro-5-(pyrrolidine-1-carbonyl)benzaldehyde

Cat. No.: B8156789
M. Wt: 221.23 g/mol
InChI Key: HDSMXTWRJAPWAW-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pyrrolidine-1-carbonyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom and a pyrrolidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(pyrrolidine-1-carbonyl)benzaldehyde typically involves the introduction of the fluorine atom and the pyrrolidine-1-carbonyl group onto a benzaldehyde scaffold. One common method involves the reaction of 2-fluorobenzaldehyde with pyrrolidine-1-carbonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(pyrrolidine-1-carbonyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: 2-Fluoro-5-(pyrrolidine-1-carbonyl)benzoic acid.

    Reduction: 2-Fluoro-5-(pyrrolidine-1-carbonyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-(pyrrolidine-1-carbonyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(pyrrolidine-1-carbonyl)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidine-1-carbonyl group can modulate its chemical reactivity. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(pyrrolidine-1-carbonyl)phenylboronic acid
  • 2-Fluoro-5-(pyrrolidine-1-carbonyl)benzeneboronic acid

Uniqueness

2-Fluoro-5-(pyrrolidine-1-carbonyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both the fluorine atom and the pyrrolidine-1-carbonyl group allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-fluoro-5-(pyrrolidine-1-carbonyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c13-11-4-3-9(7-10(11)8-15)12(16)14-5-1-2-6-14/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSMXTWRJAPWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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